molecular formula C14H11BrN2 B3211358 5-Bromo-1-(phenylmethyl)-1H-indazole CAS No. 1087160-01-7

5-Bromo-1-(phenylmethyl)-1H-indazole

Cat. No.: B3211358
CAS No.: 1087160-01-7
M. Wt: 287.15 g/mol
InChI Key: KTTCZZNCIPVXKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-1-(phenylmethyl)-1H-indazole involves several steps. One common approach is the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile using hydrazine hydrate . Further investigations have explored novel methods for constructing benzofuran rings, including free radical cyclization cascades and proton quantum tunneling, which enable the synthesis of complex polycyclic benzofuran compounds .

Scientific Research Applications

α-Glucosidase Inhibition and Antioxidant Activity

5-Bromo-1-(phenylmethyl)-1H-indazole has been evaluated for its inhibitory effect against α-glucosidase activity and antioxidant potential. Compounds with this structure exhibited significant to moderate α-glucosidase inhibition and showed moderate to significant antigrowth effect against the breast MCF-7 cancer cell line while reducing cytotoxicity against human embryonic kidney-derived Hek293-T cells (Mphahlele et al., 2020).

Synthesis and Reactivity in Palladium Catalyzed Cross-Coupling Reactions

The compound has been studied for its reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are important for creating a wide range of functionalized indoles and indazoles, which are potential 5-HT receptor ligands (Witulski et al., 2005).

Regioselective Protection and Amine Coupling Reactions

In studies on protection and subsequent amine coupling reactions, 5-bromoindazoles like this compound have been shown to participate effectively. These processes lead to the generation of novel derivatives, indicating the compound's versatility in chemical synthesis (Slade et al., 2009).

Synthesis and Evaluation as Potential Analgesic Agents

Related bromo substituted indazoles have been synthesized and evaluated for their analgesic activity. This suggests the potential of this compound derivatives in developing new analgesic agents (Bachar & Lahiri, 2004).

Antibacterial Activity

Derivatives of this compound have been synthesized and screened for their antibacterial activity, underscoring the compound's potential in the development of new antibacterial agents (Brahmeshwari et al., 2014).

Role in Ring Transformation Studies

The compound's derivatives have been used in studies exploring ring transformations, indicating their utility in advanced organic synthesis and pharmacological research (Fujimura et al., 1984).

Synthesis and Characterization in AKT Inhibition Activity

A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, including derivatives of this compound, were synthesized and evaluated for their Akt kinase activity, highlighting their potential in cancer treatment research (Gogireddy et al., 2014).

Future Directions

: Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540. Read more : Synthesis, Crystal Structure, DFT Calculations and Hirshfeld … - Springer. Read more

Properties

IUPAC Name

1-benzyl-5-bromoindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTCZZNCIPVXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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